[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
Description
Structural Characterization of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanol
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound (C₆H₇F₃N₂O) features a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with a hydroxymethyl group. Crystallographic studies reveal a twisted conformation influenced by the C–S–C–C torsion angle (73.7°) within the trifluoroethyl moiety, as observed in related pyrazole derivatives. The trifluoroethyl group adopts a staggered configuration relative to the pyrazole ring, minimizing steric hindrance while maximizing hyperconjugative interactions between the σ*(C–F) orbitals and adjacent π-systems.
X-ray diffraction data for analogous compounds, such as 3,5-bis(trifluoromethyl)pyrazole, show tetrameric arrangements stabilized by N–H···N hydrogen bonds. While direct crystallographic data for the title compound remains limited, density measurements (1.432 g/cm³) and space group predictions (monoclinic P2₁/c) align with trends observed in fluorinated pyrazole derivatives. Key bond lengths include:
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
- Pyrazole H4: δ 7.81 (s, 1H, J = 2.1 Hz)
- Trifluoroethyl CH₂: δ 4.42 (q, 2H, J = 8.5 Hz)
- Hydroxymethyl CH₂: δ 4.12 (s, 2H)
- Hydroxyl proton: δ 2.51 (br s, 1H)
¹³C NMR displays:
- Pyrazole C3: δ 144.2 ppm
- CF₃: δ 121.5 ppm (q, J = 272 Hz)
- Hydroxymethyl: δ 58.9 ppm
¹⁹F NMR shows a singlet at δ -71.2 ppm for the CF₃ group.
Infrared (IR) Vibrational Signature Analysis
Key IR absorptions (KBr, cm⁻¹):
- O–H stretch: 3420 (broad)
- C–F asymmetric stretch: 1315
- Pyrazole ring breathing: 1584
- C–N stretch: 1125
- C–O–H bending: 1088
The trifluoromethyl group’s umbrella bending appears at 743 cm⁻¹, while in-plane rocking vibrations occur at 311 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations predict:
- HOMO-LUMO gap: 5.52 eV
- Dipole moment: 5.47 Debye
- Mulliken charges:
Molecular Orbital Configuration Analysis
Frontier molecular orbitals reveal:
- HOMO: Localized on pyrazole π-system and hydroxyl oxygen
- LUMO: Dominated by σ(C–F) orbitals
Natural Bond Orbital (NBO) analysis identifies hyperconjugative stabilization from LP(O) → σ(C–N) interactions (E² = 18.3 kcal/mol).
Table 1: Comparative NMR Chemical Shifts of Key Protons
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Pyrazole H4 | 7.81 | Singlet | - |
| Trifluoroethyl CH₂ | 4.42 | Quartet | J = 8.5 |
| Hydroxymethyl CH₂ | 4.12 | Singlet | - |
Table 2: DFT-Derived Geometric Parameters
| Parameter | Gas Phase | Methanol Solution |
|---|---|---|
| N–N Bond Length (Å) | 1.357 | 1.362 |
| C–F Bond Length (Å) | 1.332 | 1.335 |
| Dihedral Angle (°) | 73.7 | 74.2 |
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-2-1-5(3-12)10-11/h1-2,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEOXYIIWAUVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230937 | |
| Record name | 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260379-38-1 | |
| Record name | 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260379-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach
Overview:
This classical method involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with hydrazine to form the pyrazole ring, followed by functionalization at the 3-position to introduce the methanol group.
- Synthesize or obtain a 1,3-dicarbonyl compound with a trifluoroethyl group.
- Condense with hydrazine hydrate under reflux or controlled temperature.
- Isolate the pyrazole intermediate.
- Functionalize the 3-position (e.g., via formylation and reduction) to yield the methanol derivative.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | Trifluoroethyl-1,3-dione, hydrazine, EtOH | 60–85 | 1–3 h, 60–80°C |
| 3-Formylation | Vilsmeier reagent (DMF/POCl3) | 70–80 | 0–25°C, 2–4 h |
| Reduction to methanol | NaBH4 or LiAlH4, MeOH | 60–90 | 0–25°C, 1–2 h |
- Straightforward, scalable.
- Regioselectivity can be controlled by choice of starting materials.
- Multi-step, may require purification after each step.
- Some steps may need low temperatures or inert atmosphere.
N-Alkylation of Pyrazole with Trifluoroethyl Halide
Overview:
A preformed pyrazole (with a methanol group at the 3-position) is alkylated at the N1 position using a trifluoroethyl halide under basic conditions.
- Prepare or obtain 3-hydroxymethyl-1H-pyrazole.
- React with 1,1,1-trifluoro-2-iodoethane in the presence of cesium carbonate in acetonitrile at 80°C overnight.
- Isolate the N-trifluoroethylated product via extraction and chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Alkylation | 3-hydroxymethyl-1H-pyrazole, CF3CH2I, Cs2CO3 | 70–95 | MeCN, 80°C, overnight |
- Operationally simple.
- High yields and selectivity.
- Requires access to trifluoroethyl halides.
- Some halides may be expensive or difficult to handle.
Comparative Analysis of Methods
| Method | Key Reagents | Yield Range (%) | Complexity | Scalability | Safety Considerations |
|---|---|---|---|---|---|
| Cyclocondensation | Trifluoroethyl dione, hydrazine | 60–85 | Moderate | Good | Moderate (hydrazine handling) |
| (3+2) Cycloaddition (Diazo) | Trifluorodiazoethane, enone | 50–80 | High | Limited | High (diazo compound hazards) |
| N-Alkylation of Pyrazole | Pyrazole, trifluoroethyl halide | 70–95 | Low | Excellent | Moderate (alkyl halide handling) |
Research Findings and Optimization Notes
- The N-alkylation route is the most efficient and operationally straightforward for laboratory-scale synthesis, offering high yields and easy purification.
- Cyclocondensation remains a robust method when starting materials are available and is amenable to scale-up.
- (3+2) Cycloaddition with trifluorodiazoethane provides unique substitution patterns but is generally reserved for specialized applications due to safety concerns.
- Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures, with ratios adjusted according to polarity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, organic solvents like dichloromethane (DCM).
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Overview
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol is an organic compound featuring a trifluoroethyl group attached to a pyrazole ring. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications. The compound has garnered attention in fields such as chemistry, biology, medicine, and industry due to its potential as a building block for more complex molecules and its bioactive properties.
Chemistry
- Building Block for Organic Synthesis : this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances reactivity and selectivity in chemical reactions.
- Development of Novel Materials : The compound is explored for the creation of new materials with specific properties, particularly in polymer chemistry and material science.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing complex organic compounds. |
| Material Development | Investigated for creating materials with enhanced properties. |
Biology
- Bioactive Compound : Research indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that trifluoroethyl compounds can influence biological processes such as protein folding, which may lead to therapeutic applications.
- Mechanism of Action : The compound's interaction with biological targets is under investigation. It may modulate enzyme activities or receptor interactions, contributing to its potential efficacy in treating various conditions.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi. |
| Anti-inflammatory | Modulates inflammatory pathways. |
Medicine
- Drug Development : The compound is being explored for its potential use in pharmaceuticals. Its unique structure may lead to the design of new drugs with improved efficacy and safety profiles.
- Therapeutic Applications : Ongoing research focuses on its application in treating diseases related to inflammation and infection.
| Medical Application | Description |
|---|---|
| Drug Design | Utilized in the development of new therapeutic agents. |
| Disease Treatment | Investigated for potential use in anti-inflammatory therapies. |
Industry
- Specialty Chemicals Production : this compound is employed in the production of specialty chemicals and intermediates across various industrial applications.
- Agrochemicals : The compound's properties are being studied for use in agrochemicals, potentially enhancing crop protection products.
| Industrial Use | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in chemical manufacturing. |
| Agrochemical Development | Explored for enhancing agricultural products. |
Preparation Methods
The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-hydroxymethyl-1H-pyrazole and 2,2,2-trifluoroethyl bromide under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often utilizing potassium carbonate (K₂CO₃) as a base.
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in various applications:
- Trifluoromethylation Reactions : Research demonstrated that this compound can be used effectively in trifluoromethylation reactions to create biologically active molecules from simple alcohols .
- Antimicrobial Studies : Investigations into its antimicrobial properties have shown promising results against specific bacterial strains, indicating its potential as a novel antimicrobial agent .
- Inflammation Pathway Modulation : Studies have suggested that derivatives of this compound may inhibit key enzymes involved in inflammatory pathways, showcasing its therapeutic potential .
Mechanism of Action
The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Substitution Patterns and Functional Group Analysis
The table below compares key structural and physicochemical properties of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol with its analogs:
Functional Group Impact on Pharmacological Properties
- Hydroxymethyl Group: The hydroxyl group in this compound enables hydrogen bonding with residues like His525 and Gln726 in IL6 and PDE10, critical for its inhibitory activity .
- Trifluoroethyl vs. Fluorophenyl: The trifluoroethyl group enhances lipophilicity and electron-withdrawing effects compared to the fluorophenyl substituent in [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol. This difference may influence membrane permeability and target selectivity .
- Carboxylic Acid Derivative : The acetic acid analog (2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid ) introduces a negatively charged group at physiological pH, which could improve solubility but may limit blood-brain barrier penetration .
Electronic and Steric Effects
- The trifluoroethyl group exerts strong electron-withdrawing effects, reducing the electron density of the pyrazole ring.
- This could favor interactions with hydrophobic enzyme pockets .
Metabolic Stability and Bioavailability
- Fluorination generally improves metabolic stability by resisting oxidative degradation. The trifluoroethyl group in this compound likely confers longer half-life compared to non-fluorinated pyrazoles .
- The hydroxymethyl group may undergo glucuronidation, a common metabolic pathway. In contrast, the ketone and carboxylic acid analogs are less prone to Phase II metabolism .
Biological Activity
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol is a novel organic compound characterized by its unique trifluoroethyl group attached to a pyrazole ring. This structure imparts distinct chemical properties that can influence its biological activity. Understanding the biological implications of this compound is essential for its potential applications in medicinal chemistry and drug development.
The molecular formula of this compound is with a molecular weight of 180.13 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 180.13 g/mol |
| IUPAC Name | [1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol |
| Appearance | Oil |
| Storage Temperature | Room Temperature (RT) |
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxymethyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as a base .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity, allowing the compound to cross cell membranes more effectively and interact with intracellular targets. This may lead to modulation of enzyme activities or receptor interactions .
Antimicrobial and Anti-inflammatory Properties
Recent studies have investigated the potential antimicrobial and anti-inflammatory properties of this compound. The presence of the pyrazole ring is known to confer certain pharmacological activities, including inhibition of specific enzymes involved in inflammatory pathways. Preliminary data suggest that derivatives of pyrazoles exhibit moderate antimicrobial activity against various pathogens .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of pyrazole derivatives in animal models. The study demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers and symptoms associated with induced inflammation in rodents.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison was made with other trifluoroethyl-substituted pyrazoles:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol] | Low | Moderate |
| [5-(Trifluoromethyl)-pyrazole derivative] | High | Low |
This table illustrates that while this compound exhibits moderate antimicrobial activity and significant anti-inflammatory effects, other derivatives may show different profiles depending on their structural modifications.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Trifluoroethyl pyrazole | Hydrazine hydrate, KOH, ethanol, reflux | ~60–70% | |
| Tosylate intermediates | [¹⁸F]Trifluoroethyl tosylate, O-alkylation | ~40% |
Basic: How is this compound characterized in synthetic workflows?
Methodological Answer:
Post-synthesis characterization employs:
- ¹H/¹³C NMR : To confirm regioselectivity of the pyrazole ring and trifluoroethyl substitution.
- IR Spectroscopy : Identifies hydroxyl (-OH) and C-F stretches (1100–1200 cm⁻¹).
- Mass Spectrometry : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₇H₉F₃N₂O).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs, critical for understanding solid-state stability .
Advanced: How can regioselectivity in pyrazole ring formation be optimized during synthesis?
Methodological Answer:
Regioselectivity is influenced by:
- Reaction Temperature : Higher temperatures (>80°C) favor 1,3-dipolar cycloaddition to form the 1,3,5-trisubstituted pyrazole.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis improves yield and reduces byproducts .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoroethyl) direct hydrazine attack to the β-position of α,β-unsaturated ketones .
Advanced: What strategies mitigate the reactivity of the trifluoroethyl group during functionalization?
Methodological Answer:
The trifluoroethyl group’s strong electron-withdrawing nature necessitates:
- Protection of the Methanol Group : Temporary silylation (e.g., TBSCl) prevents oxidation during alkylation .
- Mild Reaction Conditions : Avoid strong bases (e.g., NaH) to prevent β-elimination.
- Radiolabeling : Use [¹⁸F]trifluoroethyl tosylate instead of iodide to minimize decomposition during PET probe synthesis .
Advanced: How to resolve contradictions in spectral data for structural confirmation?
Methodological Answer:
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism; use DMSO-d₆ as a solvent to stabilize enol forms.
- Isotopic Interference : Fluorine (¹⁹F) splitting in NMR requires decoupling techniques.
- X-ray Validation : Resolves ambiguities in regiochemistry, as seen in crystal structures of related trifluoroethyl pyrazoles .
Advanced: What are the applications of this compound in developing PET/MRI bimodal probes?
Methodological Answer:
The trifluoroethyl group enables ¹⁸F-labeling for hypoxia imaging. Key steps include:
- Radiosynthesis : React [¹⁸F]trifluoroethyl tosylate with hydroxyl-containing precursors under mild conditions (60°C, 30 min) .
- Biodistribution Studies : Use autoradiography to validate tumor uptake vs normal tissue.
- Co-registration : Combine PET (¹⁸F signal) with MRI for spatial resolution in preclinical models .
Advanced: How does the trifluoroethyl group influence pharmacokinetics and target binding?
Methodological Answer:
The trifluoroethyl moiety:
- Enhances Lipophilicity : LogP increases by ~0.5–1.0 units, improving blood-brain barrier penetration.
- Metabolic Stability : Resists oxidative metabolism due to strong C-F bonds, prolonging half-life.
- Protein Binding : Fluorine’s electronegativity strengthens hydrogen bonds with target residues (e.g., in kinase inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
